(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol
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Overview
Description
(2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol: is an organic compound characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and a hydroxyl group attached to a propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes fluorination to introduce the two fluorine atoms at the 2,2-positions.
Chiral Center Introduction:
Hydroxyl Group Addition: The final step involves the addition of the hydroxyl group to the propan-1-ol chain, which can be achieved through various methods such as hydroboration-oxidation or Grignard reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and chiral synthesis techniques, utilizing continuous flow reactors and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that interact with fluorinated substrates.
Medicine:
Drug Development: Due to its unique structural features, this compound is explored as a potential lead compound in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism by which (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways and biological processes.
Comparison with Similar Compounds
- (2S)-2-(2,2-Difluorocyclopentyl)methanol
- (2S)-2-(2,2-Difluorocyclopentyl)ethanol
- (2S)-2-(2,2-Difluorocyclopentyl)butan-1-ol
Comparison:
- Structural Differences: While similar compounds share the cyclopentyl ring and fluorine atoms, they differ in the length and substitution of the alkyl chain attached to the hydroxyl group.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length and the presence of additional functional groups.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity, with (2S)-2-(2,2-Difluorocyclopentyl)propan-1-ol being particularly notable for its balance of stability and reactivity.
Properties
IUPAC Name |
(2S)-2-(2,2-difluorocyclopentyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPJKCWSMXAPF-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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